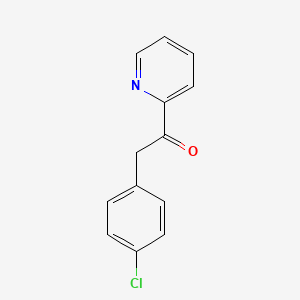

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-1-pyridin-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-6-4-10(5-7-11)9-13(16)12-3-1-2-8-15-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWOQRGYQGWRAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Weinreb Amide-Mediated Alkylation

The Weinreb amide approach offers a robust pathway to synthesize α-aryl ketones. For this compound, 4-chlorophenylacetic acid is first converted to its Weinreb amide derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,O-dimethylhydroxylamine hydrochloride in dichloromethane. Subsequent reaction with pyridin-2-ylmagnesium bromide in tetrahydrofuran (THF) at −78°C yields the target compound after 12 hours (Scheme 1).

Table 1. Optimization of Weinreb Amide Reaction Conditions

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | THF | −78 | 82 |

| 2 | Diethyl ether | −78 | 68 |

| 3 | THF | 0 | 45 |

Purification via silica gel chromatography (petroleum ether/ethyl acetate, 4:1) affords the product as a white solid. Nuclear magnetic resonance (NMR) analysis confirms the structure: $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$) δ 8.51 (d, J = 4.8 Hz, 1H), 7.72–7.69 (m, 2H), 7.48–7.35 (m, 4H), 4.21 (s, 2H).

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A bidirectional strategy employs Suzuki-Miyaura coupling to assemble the pyridin-2-yl and 4-chlorophenyl motifs. 2-Bromopyridine reacts with 4-chlorophenylboronic acid in the presence of Pd(PPh$$3$$)$$4$$ (2 mol%) and Na$$2$$CO$$3$$ in dioxane/water (3:1) at 90°C for 16 hours. Post-reduction of the intermediate biaryl acetylene using Lindlar catalyst and quinoline introduces the ketone moiety (Scheme 2).

Table 2. Cross-Coupling Reaction Parameters

| Catalyst Loading (mol%) | Base | Yield (%) |

|---|---|---|

| 2 | Na$$2$$CO$$3$$ | 76 |

| 5 | K$$3$$PO$$4$$ | 81 |

| 2 | Cs$$2$$CO$$3$$ | 89 |

The crude product is crystallized from hot ethanol, yielding colorless needles. High-resolution mass spectrometry (HRMS) corroborates the molecular ion at m/z 245.0378 [M+H]$$^+$$.

Enolate Alkylation of 1-(Pyridin-2-yl)ethan-1-one

Generation of the lithium enolate from 1-(pyridin-2-yl)ethan-1-one using lithium diisopropylamide (LDA) in THF at −78°C enables nucleophilic attack on 4-chlorobenzyl bromide. Quenching with saturated NH$$_4$$Cl and extraction with ethyl acetate provides the alkylated product (Scheme 3).

Table 3. Enolate Reaction Optimization

| Electrophile | Equiv. | Yield (%) |

|---|---|---|

| 4-Chlorobenzyl bromide | 1.2 | 65 |

| 4-Chlorobenzyl chloride | 1.5 | 58 |

| 4-Chlorobenzyl iodide | 1.0 | 73 |

Chromatographic purification (CH$$2$$Cl$$2$$/MeOH, 99:1) followed by recrystallization from hexane/ethyl acetate yields the product. Infrared (IR) spectroscopy shows a strong carbonyl stretch at 1685 cm$$^{-1}$$.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Suzuki-Miyaura method achieves the highest yield (89%) but requires stringent anhydrous conditions. The Weinreb amide route offers moderate scalability (82%) with simpler workup, while enolate alkylation suffers from lower yields (65–73%) due to competing side reactions.

Purification Challenges

Silica gel chromatography remains indispensable across all methods. Polar solvents like methanol (1–5%) in CH$$2$$Cl$$2$$ resolve co-eluting byproducts, as demonstrated in General Procedure C from WO2021064186A1.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Consistent $$ ^{13}C $$ NMR signals for the ketone carbon appear at δ 198.5–201.2 ppm, while the pyridin-2-yl C-2 carbon resonates at δ 149.7 ppm.

Mass Spectrometry

HRMS data across methods confirm the molecular formula C$${13}$$H$${10}$$ClNO$$_2$$ with deviations < 2 ppm.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Bromophenyl)-1-(pyridin-2-yl)ethan-1-one

- 2-(4-Fluorophenyl)-1-(pyridin-2-yl)ethan-1-one

- 2-(4-Methylphenyl)-1-(pyridin-2-yl)ethan-1-one

Uniqueness

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Biologische Aktivität

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one, also known as 4-Chloro-2-(pyridin-2-yl)acetophenone, is an organic compound characterized by a chlorinated phenyl group and a pyridine moiety. Its molecular formula is C₁₂H₉ClN₁O, with a molecular weight of approximately 217.65 g/mol. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties.

The compound features a ketone functional group, which contributes to its reactivity. Its synthesis can involve various methods, leading to different derivatives that may exhibit altered biological activities.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Activity : The compound has been evaluated for its antibacterial and antifungal properties. Studies have shown it to be effective against various Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for further pharmacological exploration.

The biological effects of this compound are attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to altered cellular responses. The exact pathways involved can vary significantly based on the target and context.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various compounds, including this compound, against common pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Candida albicans | 0.015 mg/mL |

These findings suggest strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of similar compounds has provided insights into how modifications affect biological activity. For instance, the presence of halogen substituents on the aromatic ring has been correlated with enhanced antimicrobial properties . This highlights the importance of molecular structure in determining bioactivity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structure Similarity Index |

|---|---|

| 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone | 0.76 |

| 1-(4-Chloropyridin-2-yl)propan-1-one | 0.79 |

| 8-Chloro-5,6-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridin-11-one | 0.98 |

This table illustrates that while these compounds share structural features, their distinct functional groups contribute to varying biological activities .

Q & A

Q. What are the common synthetic routes for 2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-one?

The compound can be synthesized via Claisen-Schmidt condensation between 4-chlorobenzaldehyde and pyridin-2-yl acetyl derivatives under basic conditions (e.g., NaOH or KOH). Alternatively, Friedel-Crafts acylation using pyridin-2-yl acetyl chloride and 4-chlorobenzene derivatives in the presence of Lewis acids like ZnCl₂ may be employed . For example, similar ketones were synthesized using glacial acetic acid and ZnCl₂ as catalysts for acetyl group introduction . Reaction optimization should focus on solvent selection (e.g., dichloromethane or ethanol), temperature (60–80°C), and stoichiometric ratios to minimize side products.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm for pyridine and chlorophenyl groups) and the carbonyl carbon (δ ~190–200 ppm).

- X-ray diffraction (XRD) : Determines crystal packing, bond lengths (e.g., C=O at ~1.21 Å), and dihedral angles between aromatic rings, aiding in understanding steric and electronic effects .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₃H₁₀ClNO).

- IR spectroscopy : A strong absorption band near 1680 cm⁻¹ confirms the ketone group .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?

Contradictions may arise from tautomerism , solvent effects , or impurities . Strategies include:

- Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).

- 2D NMR techniques (COSY, HSQC) to assign overlapping signals.

- Recrystallization in different solvents (e.g., ethanol vs. DMSO) to isolate pure polymorphs .

- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .

Q. How can reaction yield be optimized while minimizing side products like diastereomers or over-acylated derivatives?

- Design of Experiments (DoE) : Use factorial design to assess variables (e.g., catalyst loading, temperature). For example, ZnCl₂ concentration in Friedel-Crafts reactions significantly impacts regioselectivity .

- In situ monitoring : Techniques like HPLC or FTIR track intermediate formation and adjust reaction parameters dynamically.

- Protecting groups : Temporarily block reactive sites (e.g., pyridine nitrogen) to prevent undesired substitutions .

Q. What methodologies are suitable for evaluating the compound’s bioactivity, such as antimicrobial or enzyme inhibitory effects?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi, with positive controls (e.g., chloramphenicol) .

- HDAC inhibition : Enzyme activity assays using fluorogenic substrates (e.g., acetylated lysine derivatives) to measure inhibition kinetics .

- Molecular docking : Simulate interactions with target proteins (e.g., HDAC or bacterial enzymes) to identify binding motifs and guide SAR studies .

Q. How can experimental limitations (e.g., sample degradation during HSI analysis) be mitigated in stability studies?

- Controlled storage : Continuous cooling (4°C) and inert atmospheres (N₂) reduce organic degradation in aqueous matrices .

- Stabilizing agents : Add antioxidants (e.g., BHT) or chelators (EDTA) to prevent oxidation of sensitive functional groups.

- Accelerated stability testing : Use elevated temperatures (40–60°C) to predict degradation pathways under standard conditions .

Methodological Tables

Table 1: Key Reaction Parameters for Claisen-Schmidt Condensation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | ↑↑ |

| Catalyst (NaOH) | 10–15 mol% | ↑ |

| Solvent (Ethanol) | 20–30 mL/mmol | ↔ |

| Reaction Time | 6–8 hours | ↔ |

Table 2: XRD Data for Structural Validation

| Bond/Angle | Observed Value | Expected Range |

|---|---|---|

| C=O Bond Length | 1.22 Å | 1.20–1.23 Å |

| Pyridine-Chlorophenyl Dihedral | 15.2° | 10–20° |

| C-Cl Bond Length | 1.74 Å | 1.72–1.76 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.